

Application Notes and Protocols for Single-Cycle Infectivity Assays Using BMS-818251

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Compound of Interest

Compound Name: BMS-818251

Cat. No.: B1192341

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Introduction

BMS-818251 is a potent, small-molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry.[1][2] As a next-generation analog of fostemsavir, it exhibits significantly enhanced antiviral potency across a broad range of HIV-1 strains.[3][4] These application notes provide detailed protocols for utilizing **BMS-818251** in single-cycle infectivity assays, a critical tool for the evaluation of antiviral compounds.

Mechanism of Action: **BMS-818251** targets the HIV-1 envelope glycoprotein gp120, a crucial component for viral entry into host cells.[3][5] By binding to a conserved region of gp120, **BMS-818251** locks the protein in a prefusion state, thereby preventing its interaction with the primary cellular receptor, CD4. This blockade of the gp120-CD4 interaction is the key mechanism that inhibits viral entry and subsequent infection. The high potency of **BMS-818251** is attributed to additional interactions with gp120 residues, particularly within the conserved β 20- β 21 hairpin. [1][6]

Data Presentation

The antiviral activity of **BMS-818251** has been evaluated against a wide array of HIV-1 isolates, demonstrating broad and potent activity. The following tables summarize key quantitative data on its efficacy.

Table 1: In Vitro Antiviral Potency of **BMS-818251** against specific HIV-1 Strains

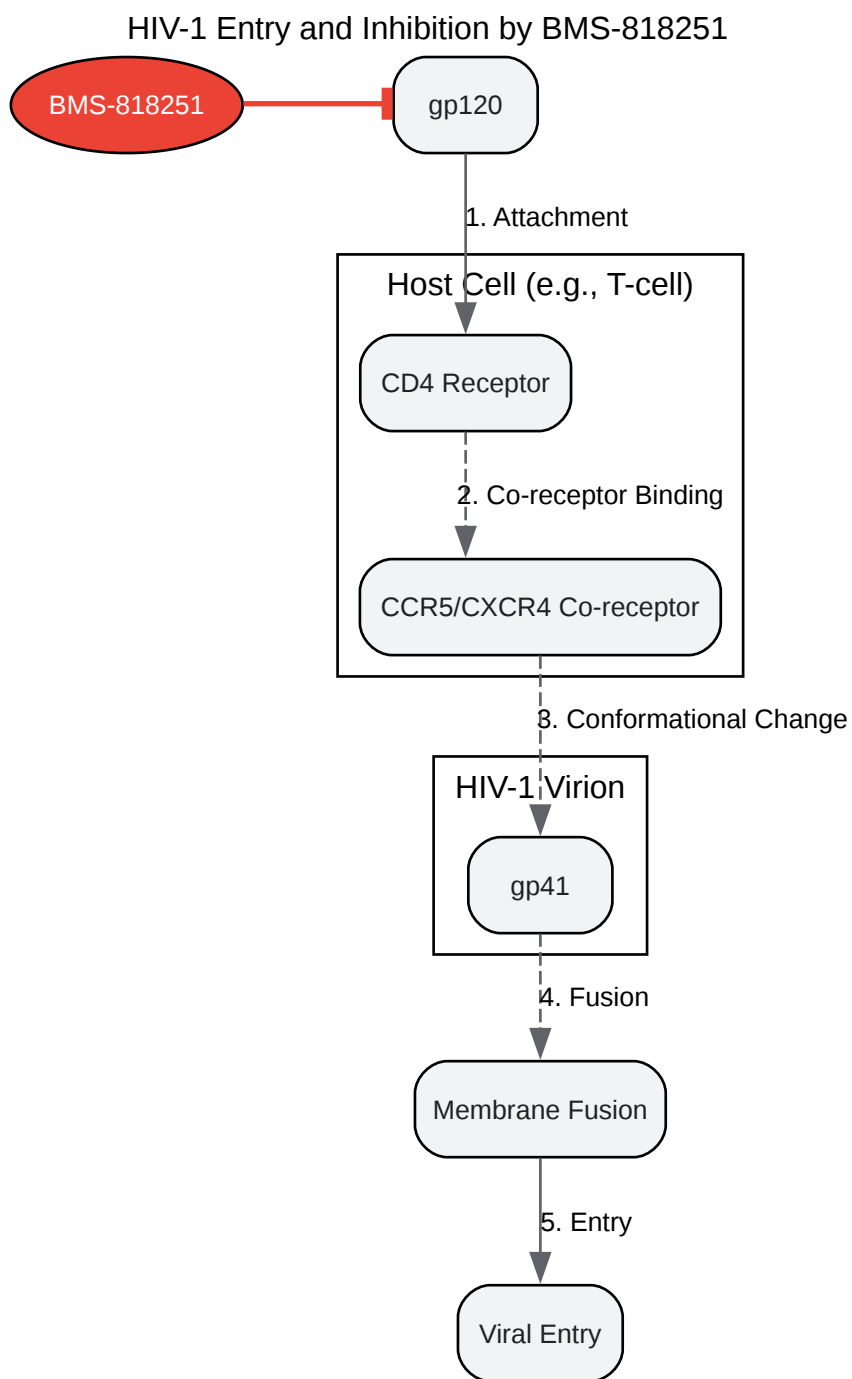
HIV-1 Strain	Virus Subtype	Assay Type	Potency Metric	Value	Reference
NL4-3	B	Single-cycle infectivity	EC50	0.019 nM	[1] [2]
CRF01_AE isolates	CRF01_AE	Single-cycle infectivity	IC50	32 - 733 nM	[5]

Table 2: Comparative Potency of **BMS-818251**

Compound	Target	Comparative Potency	Reference
BMS-818251	HIV-1 gp120	>10-fold more potent than Temsavir (BMS-626529) against a cross-clade panel of 208 HIV-1 strains.	[1] [3] [4] [6]
BMS-818251	HIV-1 gp120	>20-fold more potent than Temsavir (BMS-626529) against a panel of 30 HIV-1 isolates from all major clades.	[7]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the HIV-1 entry pathway and the specific step of inhibition by **BMS-818251**.



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Caption: HIV-1 entry pathway and the inhibitory action of **BMS-818251** on gp120.

Experimental Protocols

Protocol 1: Production of HIV-1 Pseudoviruses for Single-Cycle Infectivity Assays

This protocol describes the generation of replication-incompetent HIV-1 pseudoviruses, which are essential for conducting safe and reproducible single-cycle infectivity assays.

Materials:

- HEK293T cells
- HIV-1 envelope (Env)-expressing plasmid (e.g., from a specific HIV-1 isolate)
- An Env-deficient HIV-1 backbone plasmid (e.g., pNL4-3.Luc.R-E-)
- Transfection reagent (e.g., FuGENE 6)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- 0.45 μm filters

Procedure:

- **Cell Seeding:** The day before transfection, seed HEK293T cells in a T-75 flask to achieve 50-80% confluency on the day of transfection.
- **Transfection Complex Preparation:**
 - In a sterile tube, mix the Env-expressing plasmid and the Env-deficient backbone plasmid.
 - Add the transfection reagent to the plasmid DNA mixture and incubate according to the manufacturer's instructions to form DNA-lipid complexes.
- **Transfection:** Add the transfection complex dropwise to the HEK293T cells.

- Incubation: Incubate the cells at 37°C in a CO2 incubator.
- Virus Harvest: 48-72 hours post-transfection, harvest the cell culture supernatant containing the pseudoviruses.
- Clarification and Storage: Centrifuge the supernatant to pellet cellular debris. Filter the clarified supernatant through a 0.45 µm filter. Aliquot the pseudovirus stock and store at -80°C.

Protocol 2: Single-Cycle Infectivity Assay using **BMS-818251** and a Luciferase Reporter Cell Line (TZM-bl)

This assay quantifies the inhibitory effect of **BMS-818251** on HIV-1 entry by measuring the reduction in luciferase reporter gene expression in TZM-bl cells.

Materials:

- TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes)
- HIV-1 pseudovirus stock (produced as per Protocol 1)
- **BMS-818251**
- DMEM, FBS, Penicillin-Streptomycin
- 96-well flat-bottom cell culture plates
- Luciferase assay reagent (e.g., BriteLite)
- Luminometer

Procedure:

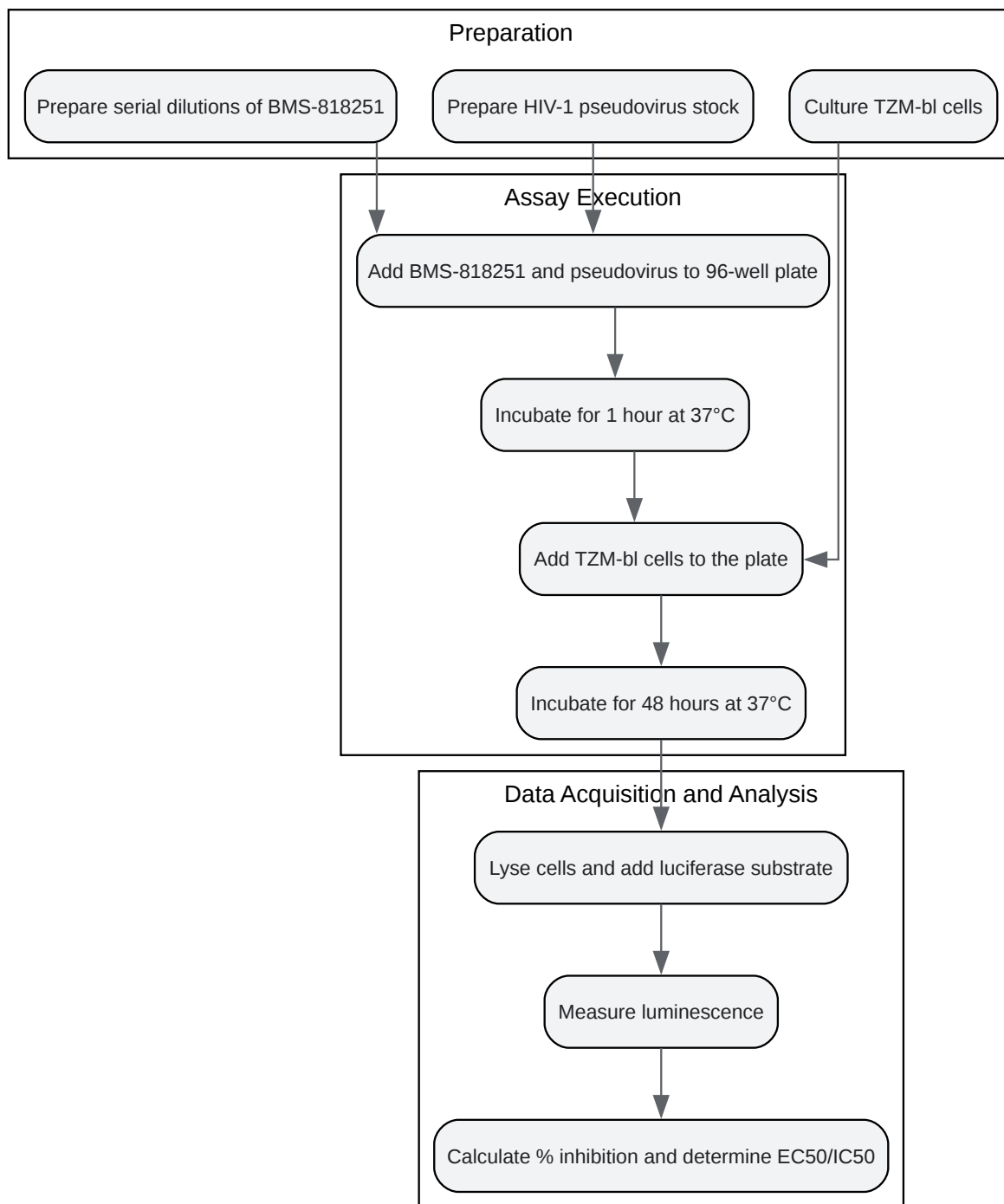
- Compound Preparation: Prepare serial dilutions of **BMS-818251** in DMEM.
- Assay Setup:

- In a 96-well plate, add the diluted **BMS-818251** to the appropriate wells.
- Add the HIV-1 pseudovirus to all wells except for the cell control wells.
- Incubate the plate for 1 hour at 37°C to allow the compound to interact with the virus.
- Cell Plating: Add TZM-bl cells (typically 1×10^4 cells per well) to each well.
- Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.
- Luciferase Measurement:
 - Remove the culture medium from the wells.
 - Add luciferase assay reagent to each well and incubate for at least 2 minutes at room temperature to lyse the cells.
 - Transfer the lysate to a black 96-well plate and measure the luminescence using a luminometer.
- Data Analysis:
 - Subtract the background luminescence (cell control wells) from all other values.
 - Calculate the percentage of inhibition for each **BMS-818251** concentration relative to the virus control wells (no compound).
 - Determine the EC50 or IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the workflow for the single-cycle infectivity assay.

Single-Cycle Infectivity Assay Workflow

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